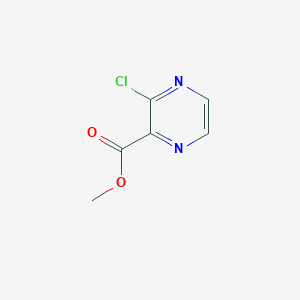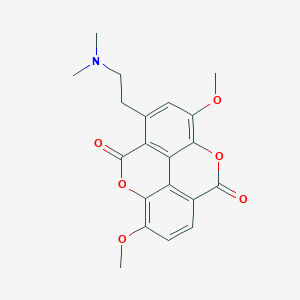
N-Formylindoline
Übersicht
Beschreibung
N-Formylindoline, also known as 1-Indolinecarboxaldehyde, 2,3-dihydroindole-1-carbaldehyde, or 2,3-Dihydro-indole-1-carbaldehyde, is an indoline metabolite used in biochemical research . It has a molecular weight of 147.17 and a molecular formula of C9H9NO .
Molecular Structure Analysis
The molecular structure of N-Formylindoline consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is represented by the molecular formula C9H9NO .
Chemical Reactions Analysis
While specific chemical reactions involving N-Formylindoline are not detailed in the search results, there are references to the N-formylation of amines using various catalysts . Additionally, there is mention of the preparation of 7-Halo-indoles by thallation of N-Formylindoline .
Physical And Chemical Properties Analysis
N-Formylindoline has a molecular weight of 147.17 and a molecular formula of C9H9NO . Further physical and chemical properties are not detailed in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
N-Formylindoline: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its formyl group is reactive and can undergo different cyclization reactions to form diverse heterocyclic frameworks . This is particularly useful in the development of pharmaceuticals where complex ring structures are often required for biological activity.
Pharmaceutical Development
The indoline scaffold is a common feature in many natural products and drugsN-Formylindoline derivatives have been explored for their potential in treating diseases such as cancer, bacterial infections, and cardiovascular conditions . The compound’s ability to interact with protein residues makes it a valuable entity in drug design.
Biological Activity
Indoline derivatives, including N-Formylindoline , exhibit a range of biological activities. They have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them significant in the search for new therapeutic agents .
Green Chemistry
N-Formylindoline: plays a role in multicomponent reactions (MCRs), which are a sustainable strategy in synthetic chemistry. These reactions are atom-economical and reduce the need for solvents and energy, aligning with the principles of green chemistry .
Catalysis
N-Formylindoline: derivatives are used in catalysis, particularly in Lewis acid-catalyzed cyclizations. These reactions are important for creating complex organic molecules with high precision and efficiency .
Zukünftige Richtungen
Indoline compounds, including N-Formylindoline, have been highlighted for their potential in drug discovery, particularly in the development of anticancer and antibacterial drugs . The unique structure and properties of indoline make it a useful heterocyclic component in medicinal chemistry . As research continues, indoline derivatives are expected to play a greater role in the medical field .
Wirkmechanismus
Target of Action
N-Formylindoline, also known as indoline-1-carbaldehyde, is a metabolite used in biochemical research . .
Mode of Action
Indole derivatives, which include n-formylindoline, are known to interact with various proteins and enzymes, influencing their function .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The indoline structure is known to interact with the amino acid residues of proteins in a hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility .
Result of Action
Indole derivatives are known to have diverse biological activities and have been studied for their potential therapeutic effects .
Action Environment
It is known that various environmental and nutritional factors can influence the biosynthesis and action of mycotoxins, which include indole derivatives .
Eigenschaften
IUPAC Name |
2,3-dihydroindole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIPHNRGLERLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341887 | |
| Record name | N-Formylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylindoline | |
CAS RN |
2861-59-8 | |
| Record name | N-Formylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for obtaining N-Formylindoline derivatives?
A1: N-Formylindoline derivatives can be synthesized through various methods. One approach involves the Lewis acid-catalyzed cyclization of o-(2-Hydroxyalkyl)phenyl isocyanides. [] Another method utilizes the Pd/C-catalyzed reductive formylation of indoles using formic acid. []
Q2: Can you elaborate on the use of N-Formylindoline in synthesizing more complex molecules?
A2: N-Formylindoline serves as a valuable building block in organic synthesis. For instance, 7-halo-indoles, crucial intermediates in synthesizing natural products and pharmaceuticals, can be prepared by thallating N-formylindoline. Specifically, researchers have investigated the use of 7-halo-indoles derived from N-formylindoline in attempts to synthesize the right-hand segment of chloropeptin, a potent antitumor agent. []
Q3: Has N-Formylindoline been identified in biological systems?
A3: Interestingly, a fungal metabolite structurally related to N-Formylindoline, 4-hydroxy-2-(N-indolinyl)butane, has been isolated and characterized. This discovery, alongside N-acetyl-indoline and N-formylindoline, highlights the potential for N-alkylated indoline derivatives in biological systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














